molecular formula C20H16N6O3S2 B2590563 N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide CAS No. 476641-91-5

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide

Cat. No.: B2590563
CAS No.: 476641-91-5
M. Wt: 452.51
InChI Key: CPDJIMAJCXELGP-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a sophisticated bidentate molecular scaffold featuring two 4-pyridinylthiazole moieties connected by a carbamoylmethoxyacetamide linker. This structure is of significant interest in medicinal chemistry and chemical biology for the development of protein kinase inhibitors, with potential applications in cancer research. The compound's design suggests it may function as a Type II inhibitor, capable of binding to the less-conserved allosteric site adjacent to the ATP-binding pocket, thereby promoting high selectivity. The presence of multiple nitrogen atoms in the pyridine and thiazole rings also makes it a promising candidate for constructing metal-organic frameworks (MOFs) or as a ligand in catalysis. Furthermore, its symmetrical, multi-heterocyclic nature positions it as a valuable building block for probing protein-protein interactions and for the synthesis of larger combinatorial libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to contact us for specific data on purity, availability, and custom synthesis.

Properties

IUPAC Name

2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S2/c27-17(25-19-23-15(11-30-19)13-1-5-21-6-2-13)9-29-10-18(28)26-20-24-16(12-31-20)14-3-7-22-8-4-14/h1-8,11-12H,9-10H2,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDJIMAJCXELGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)COCC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with thiosemicarbazide derivatives under reflux conditions in ethanol and triethylamine . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a thiazole and pyridine moiety, which contribute to its biological activities. Its molecular formula is C17H18N4O3SC_{17}H_{18}N_4O_3S, and it possesses a molecular weight of approximately 366.42 g/mol. The structural features of this compound allow for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide. For instance, thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain thiazole-pyridine hybrids exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values lower than that of standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Efficacy of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-725.5
Compound BHepG230.0
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2...PC328.5

Antimicrobial Properties

Thiazole-containing compounds have also shown promising antibacterial and antifungal activities. Research indicates that derivatives similar to N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2... can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, one study found that a thiazole derivative exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
Compound CStaphylococcus aureus31.25
Compound DE. coli50.0
N-[4-(pyridin-4-y...Candida albicans40.0

Neurological Applications

The potential neuroprotective effects of thiazole-based compounds are also being explored. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit anticonvulsant properties. For instance, derivatives have been synthesized and tested for their efficacy in seizure models, showing promising results comparable to established anticonvulsants like sodium valproate .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of specific enzymes or receptors involved in disease pathways:

Anticancer Mechanism:
Thiazole derivatives may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Antimicrobial Mechanism:
These compounds can interfere with bacterial cell wall synthesis or disrupt membrane integrity.

Neuroprotective Mechanism:
They may enhance GABAergic transmission or inhibit excitatory neurotransmission, providing a protective effect against neuronal damage.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-[4-(Pyridine-2-carbonyl)piperazin-1-yl]acetamide

  • Structure : Replaces one thiazole ring with a benzothiazole and introduces a piperazine-carbonyl-pyridine moiety.
  • Synthesis: Prepared via nucleophilic substitution between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and (piperazin-1-yl)(pyridin-2-yl)methanone in acetonitrile with potassium carbonate .
  • The piperazine linker may improve conformational flexibility for target binding.
  • Activity : Demonstrated anticancer activity in preliminary evaluations, though specific IC₅₀ values or targets are unspecified .

2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-Thiazol-2-yl]-3-Phenylpropanamide (S5b)

  • Structure : Features a hydrazinylcarbonyl substituent on the thiazole ring and a phenylpropanamide side chain.
  • Synthesis: Synthesized via hydrazinolysis of N-protected amino acids in boiling ethanol, yielding crystalline products with moderate yields .
  • Physicochemical Properties: Melting Point: 198–200°C Rf Value: 0.62 (chloroform/methanol, 9:1) Solubility: Moderate in DMSO, poor in water .

Thiazole-Acetamide Derivatives with Varied Substituents

N-(4-Phenyl-2-thiazolyl)acetamide

  • Structure : Simplifies the scaffold by replacing pyridinyl groups with a phenyl ring.
  • Synthesis: Formed via AlCl₃-catalyzed reaction of 2-amino-4-phenylthiazole with acetonitrile .
  • Key Differences : The phenyl group reduces electronic complexity and polar surface area, leading to lower solubility in polar solvents (e.g., logP ~2.5 predicted). This simplification may reduce target specificity but improve synthetic accessibility .

(S)-N-(4-Methylthiazol-2-yl)-2-((1-Phenylethyl)amino)acetamide

  • Structure : Incorporates a chiral phenylethylamine side chain and a methylthiazole group.
  • Physicochemical Properties :
    • LogP: Estimated ~2.8 (higher lipophilicity than pyridinyl analogues).
    • Solubility: Poor in aqueous buffers, requiring DMSO for biological assays .

Data Tables for Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound Name Thiazole Substituents Linker/Backbone LogP (Predicted) Solubility (PBS) Key References
This compound Dual pyridinyl-thiazole Carbamoyl-methoxy-acetamide ~1.8 Moderate
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole, pyridine Piperazine-acetamide ~2.3 Low
2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (S5b) Hydrazinylcarbonyl Phenylpropanamide ~1.5 Moderate
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl Acetamide ~2.5 Low

Critical Research Findings

  • Synthetic Accessibility : Compounds with pyridinyl-thiazole motifs (e.g., the target compound) require multi-step coupling reactions, while phenyl-substituted analogues (e.g., N-(4-phenyl-2-thiazolyl)acetamide) are synthesized more efficiently .
  • Structure-Activity Relationships (SAR) : The presence of pyridinyl groups correlates with improved solubility and target engagement in kinase assays, as seen in related carboxamide derivatives . Conversely, benzothiazole derivatives exhibit enhanced lipophilicity, favoring membrane penetration but limiting pharmacokinetic profiles .
  • NMR Analysis : Comparative NMR studies (e.g., Figure 6 in ) highlight that substituents on the thiazole ring (e.g., hydrazinylcarbonyl vs. pyridinyl) alter chemical shifts in regions critical for binding (e.g., positions 29–36 and 39–44), suggesting divergent interaction mechanisms .

Biological Activity

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C21H21N5O2S
  • Molecular Weight : 407.49 g/mol
  • CAS Number : 789483-49-4

Research indicates that compounds containing thiazole and pyridine moieties exhibit various biological activities. The mechanisms through which N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-{...} exerts its effects include:

  • Inhibition of Kinases : Thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which are crucial for cell cycle regulation and are often overactive in cancer cells .
  • Antitumor Activity : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting DNA synthesis. The presence of the thiazole ring is critical for its antitumor activity, as it interacts with key biological targets involved in tumorigenesis .
  • Antibacterial Properties : Some thiazole derivatives have demonstrated activity against Gram-positive bacteria, suggesting that this compound may also possess antibacterial properties .

Efficacy Against Cancer Cell Lines

Numerous studies have evaluated the efficacy of similar thiazole-containing compounds against various cancer cell lines. For example:

CompoundCell LineIC50 Value (µM)Mechanism
Compound AHepG24.37 ± 0.7DNA synthesis inhibition
Compound BA5498.03 ± 0.5Apoptosis induction

These findings suggest that N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-{...} may exhibit comparable or superior activity depending on its specific structural characteristics.

Case Studies

  • Antitumor Activity Study : A recent study investigated a series of thiazole derivatives for their antitumor properties. The results indicated that compounds with similar structures to N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-{...} showed significant cytotoxicity against multiple cancer cell lines, with IC50 values lower than those of standard chemotherapy agents like doxorubicin .
  • Kinase Inhibition Research : Another study focused on the inhibition of CDK6 by thiazole derivatives, revealing that modifications to the pyridine and thiazole rings significantly enhanced inhibitory potency . This suggests that structural optimization could lead to more effective anticancer drugs.

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